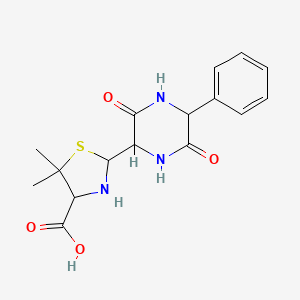
2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C16H19N3O4S and its molecular weight is 349.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Studies have shown that thiazolidinone derivatives exhibit promising anticancer properties. For instance, the synthesis of certain thiazolidinone and benzothiazole conjugates has demonstrated significant in vitro anticancer activity against human cervical cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Prabhu et al., 2015).
Antimicrobial Activity
Thiazolidinones have also been explored for their antimicrobial efficacy. Research involving fluoroquinolone-based 4-thiazolidinones and their derivatives showcases substantial antimicrobial properties, including antibacterial and antifungal activities, which could lead to the development of new antimicrobial agents (Patel & Patel, 2010).
Anti-Inflammatory and Analgesic Activity
Further studies indicate that thiazolidinone compounds can be synthesized for potential use as anti-inflammatory and analgesic agents. This application is particularly relevant for developing new drugs to manage pain and inflammation with minimized side effects (Nikalje et al., 2015).
Antituberculosis Agents
The synthesis of thiazolidinone derivatives has been evaluated for their tuberculostatic activity, presenting a promising avenue for tuberculosis treatment. The structural modification of these compounds can lead to the development of effective antituberculosis drugs (Foks et al., 2004).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid' involves the reaction of 2-amino-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid with 3,6-dioxo-5-phenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain the desired compound.", "Starting Materials": [ "2-amino-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid", "3,6-dioxo-5-phenylpiperazine", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Suitable solvent such as dichloromethane or dimethylformamide (DMF)" ], "Reaction": [ "Step 1: Dissolve 2-amino-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid and 3,6-dioxo-5-phenylpiperazine in a suitable solvent such as dichloromethane or dimethylformamide (DMF).", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture as coupling agent and catalyst, respectively.", "Step 3: Stir the reaction mixture under reflux conditions for several hours until the reaction is complete.", "Step 4: Allow the reaction mixture to cool to room temperature and filter off the precipitated dicyclohexylurea byproduct.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a suitable solvent system to obtain the desired compound." ] } | |
| 49841-96-5 | |
Molecular Formula |
C16H19N3O4S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(4S)-2-(3,6-dioxo-5-phenylpiperazin-2-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-14(24-16)10-13(21)17-9(12(20)18-10)8-6-4-3-5-7-8/h3-7,9-11,14,19H,1-2H3,(H,17,21)(H,18,20)(H,22,23)/t9?,10?,11-,14?/m0/s1 |
InChI Key |
SYAJCNSGBADDGZ-DGVZPSOQSA-N |
Isomeric SMILES |
CC1([C@@H](NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3)C(=O)O)C |
SMILES |
CC1(C(NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3)C(=O)O)C |
Canonical SMILES |
CC1(C(NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3)C(=O)O)C |
synonyms |
2-(3,6-Dioxo-5-phenyl-2-piperazinyl)-5,5-dimethyl-4-thiazolidinecarboxylic Acid; NSC 362657; Ampicillin EP Impurity C; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


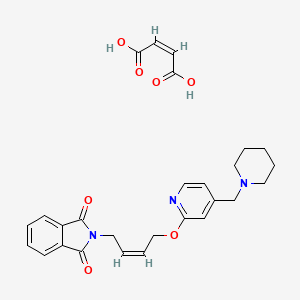

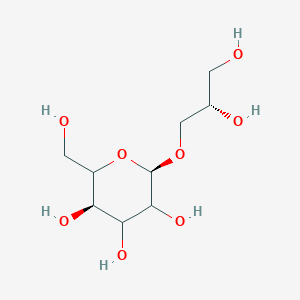
![(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal](/img/structure/B1146931.png)

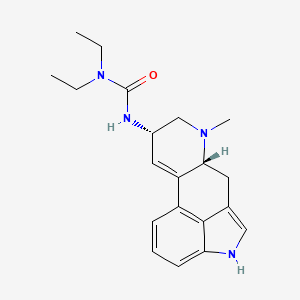
![N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine](/img/structure/B1146934.png)


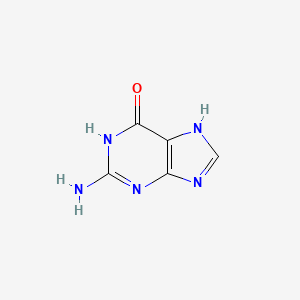
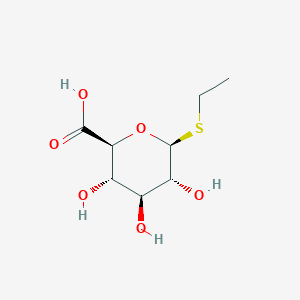
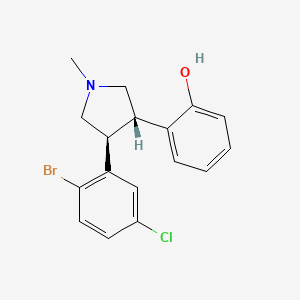
![(5'R,8'S,11'R,13'S,14'S)-11'-[4-(dimethylamino)phenyl]-5'-hydroxy-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-one](/img/structure/B1146944.png)
